2-Cyclohexene-1-carboxylic acid, (S)-
CAS No.: 149055-85-6
Cat. No.: VC15868847
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149055-85-6 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (1S)-cyclohex-2-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1 |
| Standard InChI Key | YVWBQGFBSVLPIK-ZCFIWIBFSA-N |
| Isomeric SMILES | C1CC=C[C@H](C1)C(=O)O |
| Canonical SMILES | C1CC=CC(C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, cyclohex-2-ene-1-carboxylic acid, reflects its bicyclic structure: a six-membered ring with a double bond (C2–C3) and a carboxylic acid group at C1 . The (S)-configuration denotes the spatial arrangement around the chiral center at C1, which significantly influences its reactivity and biological interactions. Key structural identifiers include:
Table 1: Physical Properties of (S)-2-Cyclohexene-1-Carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Boiling Point | 169°C | |
| Solubility | Miscible in polar solvents | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Donors | 1 |
The compound’s planar carboxylic acid group and conjugated double bond enable participation in electrophilic addition and cycloaddition reactions, while its chirality makes it valuable in enantioselective catalysis .
Synthesis and Enantioselective Production
Synthetic Routes
While direct methods for synthesizing (S)-2-cyclohexene-1-carboxylic acid are sparingly documented, analogous strategies for related cyclohexene derivatives provide insights:
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Diels-Alder Cyclization: Reaction of a diene (e.g., 1,3-butadiene) with a dienophile (e.g., maleic anhydride) forms the cyclohexene backbone, followed by oxidation to introduce the carboxylic acid group .
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Enzymatic Resolution: The engineered E. coli esterase BioH has demonstrated enantioselective hydrolysis of racemic esters to yield (S)-enantiomers in related systems (e.g., (S)-3-cyclohexene-1-carboxylic acid) . This approach could be adapted for the 2-cyclohexene isomer by modifying substrate specificity.
Table 2: Comparative Synthesis Strategies for Chiral Cyclohexene Derivatives
| Method | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| BioH Esterase Hydrolysis | Methyl-3-cyclohexene-1-carboxylate | 70.9% (S) | |
| Chemical Catalysis | Cyclohexene oxide | 85% (R) |
Applications in Pharmaceutical and Industrial Chemistry
Industrial Uses
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Polymer Chemistry: The compound’s double bond facilitates copolymerization with alkenes, yielding materials with tailored thermal stability .
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Agrochemicals: Functionalization at C1 produces herbicides via Friedel-Crafts alkylation .
Comparison with Structural Isomers and Analogues
Positional Isomerism
The position of the double bond and carboxylic acid group profoundly affects reactivity:
Table 3: Comparative Analysis of Cyclohexene Carboxylic Acid Isomers
| Compound | Double Bond Position | Key Reactivity |
|---|---|---|
| (S)-2-Cyclohexene-1-carboxylic acid | C2–C3 | Electrophilic addition at C2–C3 |
| 3-Cyclohexene-1-carboxylic acid | C3–C4 | Conjugate addition at C3–C4 |
| Cyclohexanecarboxylic acid | None (saturated) | Esterification/amidation at C1 |
The (S)-2-cyclohexene isomer’s conjugated system enhances resonance stabilization, favoring reactions like Diels-Alder cycloadditions over its saturated counterpart .
Research Directions and Challenges
Biocatalytic Optimization
The success of BioH in resolving 3-cyclohexene derivatives underscores the need for enzyme engineering to target the 2-cyclohexene scaffold. Directed evolution could enhance substrate binding and enantioselectivity.
Toxicological Profiling
Preliminary data suggest cytotoxicity at millimolar concentrations , warranting dose-response studies to establish safety margins for pharmaceutical use.
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